Ethyl 3-iodopropanoate
Overview
Description
Ethyl 3-iodopropanoate: is an organic compound with the molecular formula C5H9IO2. It is an ester derived from 3-iodopropanoic acid and ethanol. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 3-iodopropanoate is a chemical compound used in various chemical reactions. Its primary targets are the reactants in the chemical reactions it participates in. The exact targets can vary depending on the specific reaction .
Mode of Action
The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it has been reported to undergo rapid dimerization to diethyl adipate in a microwave reactor, using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1,10-Phenanthroline monohydrate ligand .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reaction it is involved in. In the case of its dimerization to diethyl adipate, it contributes to the production of adipic acid, an important chemical used in the production of nylon 6–6, polyurethanes, synthetic resins, thickeners, and engineering plastics .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, its dimerization results in the formation of diethyl adipate, which can be hydrolyzed to obtain adipic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-iodopropanoate can be synthesized through the esterification of 3-iodopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The compound can be reduced to ethyl 3-propanol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as the dimerization to diethyl adipate using nickel catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Nickel chloride hexahydrate and manganese in a microwave reactor.
Major Products:
Substitution: Ethyl 3-azidopropanoate, ethyl 3-cyanopropanoate.
Reduction: Ethyl 3-propanol.
Coupling: Diethyl adipate.
Scientific Research Applications
Ethyl 3-iodopropanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Biological Studies: As a reagent in the modification of biomolecules.
Industrial Chemistry: In the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Ethyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine.
Ethyl 3-chloropropanoate: Contains a chlorine atom instead of iodine.
Ethyl 3-fluoropropanoate: Contains a fluorine atom instead of iodine.
Uniqueness: Ethyl 3-iodopropanoate is unique due to the high reactivity of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine, chlorine
Properties
IUPAC Name |
ethyl 3-iodopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNQOAFISZIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448104 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6414-69-3 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-iodopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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